molecular formula C20H22N2OS B8789237 3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B8789237
M. Wt: 338.5 g/mol
InChI Key: SGWZAAOFZXNGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction produces an intermediate thiourea, which cyclizes in the presence of a base to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium hydroxide and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one include:

The uniqueness of 3-allyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

3-prop-2-enyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C20H22N2OS/c1-2-12-22-18(23)16-17(21-19(22)24)15-9-5-4-8-14(15)13-20(16)10-6-3-7-11-20/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,24)

InChI Key

SGWZAAOFZXNGER-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)NC1=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4′-amino-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate 18 (Scheme 8, 1.66 g, 5.82 mmol) and allyl isothiocyanate (0.600 ml, 6.13 mmol) were dissolved in Ethanol (9.69 ml) and refluxed at 85° C. for 10 h. A solution of potassium hydroxide (0.653 g, 11.63 mmol) in Water (9.69 ml) was then added and the reaction mixture was refluxed for 3 h. The cooled r×n mixture was acidified to pH 3.0-3.5. The precipitate was filtered off, washed with water and recrystallized from butanol.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
9.69 mL
Type
solvent
Reaction Step One
Quantity
0.653 g
Type
reactant
Reaction Step Two
Name
Quantity
9.69 mL
Type
solvent
Reaction Step Two

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